![molecular formula C26H29NO2 B13414354 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with the molecular formula C26H29NO2 and a molecular weight of 387.514 g/mol . This compound is known for its unique structure, which includes a phenol group, a diethylamino group, and an ethoxy group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol typically involves the reaction of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction would yield alcohols.
Applications De Recherche Scientifique
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the diethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-1-(4-(4-(Diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Uniqueness
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is unique due to its combination of a phenol group, a diethylamino group, and an ethoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications.
Propriétés
Formule moléculaire |
C26H29NO2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(28)15-11-22/h5-17,20,28H,3-4,18-19H2,1-2H3/b26-20- |
Clé InChI |
VRHMNFMTRFMZTJ-QOMWVZHYSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
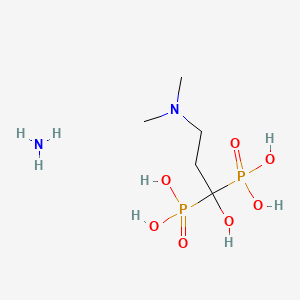

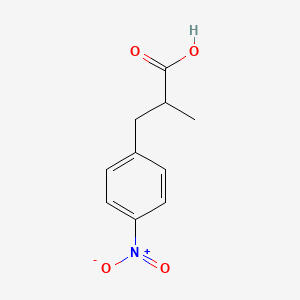
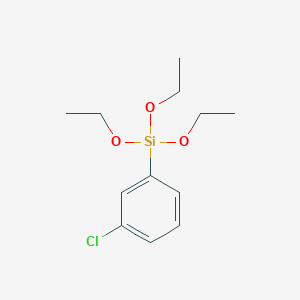


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
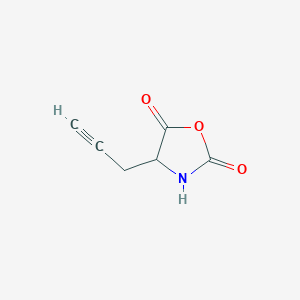

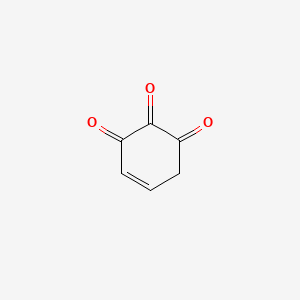
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)


